molecular formula C21H18ClNO4S2 B12029898 2-((5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

2-((5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

Cat. No.: B12029898
M. Wt: 448.0 g/mol
InChI Key: FCZRPILUJKPSST-WOJGMQOQSA-N
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Description

2-((5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorobenzyl group, and a butanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable amine with carbon disulfide and an α-halo acid under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and an aldehyde, such as 4-chlorobenzaldehyde, in the presence of a base like sodium hydroxide.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is primarily attributed to its ability to interact with various molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid lies in its specific structural features, such as the presence of the chlorobenzyl group and the butanoic acid moiety, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H18ClNO4S2

Molecular Weight

448.0 g/mol

IUPAC Name

2-[(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C21H18ClNO4S2/c1-2-17(20(25)26)23-19(24)18(29-21(23)28)11-13-5-9-16(10-6-13)27-12-14-3-7-15(22)8-4-14/h3-11,17H,2,12H2,1H3,(H,25,26)/b18-11+

InChI Key

FCZRPILUJKPSST-WOJGMQOQSA-N

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/SC1=S

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)SC1=S

Origin of Product

United States

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